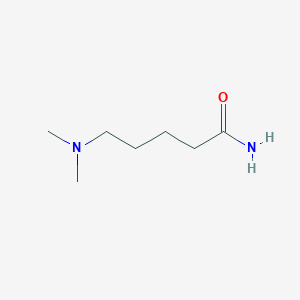

5-Dimethylaminopentanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

5-(dimethylamino)pentanamide |

InChI |

InChI=1S/C7H16N2O/c1-9(2)6-4-3-5-7(8)10/h3-6H2,1-2H3,(H2,8,10) |

InChI Key |

XVRUJWWPBQJJMF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCC(=O)N |

Origin of Product |

United States |

Contextual Significance Within Amide Chemistry

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding widespread use in pharmaceuticals and polymers. The presence of an amide in 5-Dimethylaminopentanamide anchors its chemical identity and provides a rich context for understanding its potential properties and reactivity.

The reactivity of the amide group is heavily influenced by its electronic and steric environment. In this compound, the five-carbon chain separating the amide and the dimethylamino group provides a degree of flexibility, potentially allowing for intramolecular interactions that could modulate the amide's reactivity. The nitrogen atom of the dimethylamino group, being basic, could influence the acidity of the amide N-H protons or participate in intramolecular catalysis in certain reactions.

Research Trajectories and Scope for 5 Dimethylaminopentanamide

Established and Emerging Synthetic Pathways to Amidescatalyticamidation.infomdpi.comnih.gov

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry. hepatochem.com While numerous methods exist, the development of more efficient, atom-economical, and environmentally benign approaches remains a significant area of research. sioc-journal.cnsigmaaldrich.com

Direct Amidation and Coupling Reactionsrsc.org

Direct amidation, the reaction of a carboxylic acid with an amine to form an amide with the elimination of water, is the most ideal and atom-economical method for amide synthesis. acs.org However, this transformation is often thermodynamically challenging and requires high temperatures, which can be detrimental to sensitive substrates. luxembourg-bio.com To overcome these limitations, a vast array of coupling reagents has been developed to activate the carboxylic acid. luxembourg-bio.comrsc.org

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). hepatochem.comluxembourg-bio.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.comresearchgate.net To improve reaction efficiency and suppress side reactions such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.comucl.ac.uk

The synthesis of this compound would typically involve the reaction of 5-dimethylaminopentanoic acid with an ammonia (B1221849) source. The use of coupling reagents would facilitate this transformation under milder conditions. For instance, the carboxylic acid can be activated with a carbodiimide (B86325) and HOBt, followed by the addition of ammonia or an ammonia equivalent.

| Coupling Reagent Class | Examples | General Mechanism | Key Considerations |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Formation of an O-acylisourea intermediate. luxembourg-bio.comresearchgate.net | Racemization can be an issue; additives like HOBt are often used to mitigate this. hepatochem.comluxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Formation of a phosphonium ester intermediate. | Highly efficient but can be expensive and generate stoichiometric phosphine (B1218219) oxide waste. |

| Uronium/Aminium Salts | HBTU, HATU | Formation of an active ester. luxembourg-bio.com | Very effective and fast-acting, but cost and waste are considerations. ucl.ac.uk |

Catalytic Approaches in Amide Bond Formationmdpi.comnih.govacs.org

In recent years, significant efforts have been directed towards developing catalytic methods for amide bond formation, which offer a greener and more sustainable alternative to stoichiometric coupling reagents. sioc-journal.cnsigmaaldrich.comresearchgate.net These methods often involve the direct condensation of carboxylic acids and amines, with water as the only byproduct. catalyticamidation.infoacs.org

Boric acid and its derivatives have emerged as effective catalysts for direct amidation. ucl.ac.ukcatalyticamidation.infoorganic-chemistry.org Boronic acids, in particular, are attractive due to their low toxicity, stability, and commercial availability. researchgate.net The catalytic cycle is thought to involve the formation of an acylborate intermediate. organic-chemistry.org These reactions are often carried out with azeotropic removal of water or in the presence of dehydrating agents like molecular sieves. catalyticamidation.infoucl.ac.uk For the synthesis of this compound, a boric acid catalyst could be employed to directly couple 5-dimethylaminopentanoic acid with an amine source, potentially under milder conditions than uncatalyzed thermal condensation. catalyticamidation.info

Transition metal catalysts, including those based on zirconium, copper, and ruthenium, have also been developed for amide synthesis. sigmaaldrich.comresearchgate.net For example, ruthenium catalysts can facilitate the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com While not directly applicable to the synthesis of this compound from its corresponding carboxylic acid, these methods highlight the expanding toolkit for amide bond formation.

| Catalyst Type | Examples | Reaction Type | Advantages |

|---|---|---|---|

| Boron-based | Boric acid, Phenylboronic acid, B(OCH₂CF₃)₃ catalyticamidation.infocatalyticamidation.info | Direct amidation of carboxylic acids and amines. catalyticamidation.infoorganic-chemistry.org | Low toxicity, stability, atom economy. researchgate.net |

| Zirconium-based | Zr catalysts catalyticamidation.info | Direct amidation. | Effective for challenging substrates. catalyticamidation.info |

| Ruthenium-based | Ru complexes sigmaaldrich.com | Dehydrogenative coupling of alcohols and amines. sigmaaldrich.com | Alternative pathway to amides. |

Functionalization and Derivatization Strategies for 5-Dimethylaminopentanamidecatalyticamidation.infoacs.org

The presence of both a primary amide and a tertiary amine in this compound offers multiple sites for further chemical modification. Selective functionalization of either group allows for the creation of a diverse range of derivatives with potentially new properties and applications.

Selective Modification of Amide and Amine Functionalities

The amide bond is notoriously stable and its direct functionalization represents a significant chemical challenge. nih.gov However, recent advances have enabled transformations that were previously difficult to achieve. For instance, methods for the direct conversion of amides into other functional groups like thioamides, N-alkyl amides, and various nitrogen-containing heterocycles are being developed. nih.gov The α-position to the amide carbonyl can also be functionalized through umpolung strategies, rendering it electrophilic and susceptible to attack by a variety of nucleophiles. acs.orgorganic-chemistry.org

The tertiary amine of this compound is a nucleophilic and basic center. It can be readily quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. Furthermore, the nitrogen can be oxidized to form an N-oxide. Distal functionalization of C-H bonds relative to the amine group can be achieved through radical-based strategies, such as the Hofmann-Löffler-Freytag reaction or more modern photoredox-catalyzed approaches. nih.gov These methods allow for the introduction of halogens or other functional groups at positions remote from the activating amine group. nih.gov

Stereoselective Synthesis of Analogues

The introduction of stereocenters into analogues of this compound can lead to compounds with specific biological activities or properties. The stereoselective synthesis of chiral amides is a field of intense research. rsc.org

One major challenge in peptide synthesis and the synthesis of chiral amides is the prevention of racemization at the α-carbon of the carboxylic acid during activation and coupling. rsc.orgluxembourg-bio.com The use of racemization-free coupling reagents is crucial for maintaining stereochemical integrity. rsc.org

For creating chiral analogues of this compound, one could start with a chiral precursor to 5-dimethylaminopentanoic acid. Alternatively, asymmetric transformations can be employed. For example, the asymmetric conjugate addition of nucleophiles to α,β-unsaturated amides, catalyzed by chiral copper complexes in the presence of Lewis acids, allows for the stereocontrolled formation of β-substituted chiral amides. scispace.comnih.govacs.org Similarly, the addition of prochiral enolates to sulfinimines is a powerful method for the asymmetric synthesis of α-substituted β-amino amides. acs.orgnih.gov These methods could be adapted to synthesize chiral derivatives of this compound with controlled stereochemistry at various positions along the carbon chain.

Reaction Mechanisms and Kinetics of 5 Dimethylaminopentanamide

Mechanistic Investigations of 5-Dimethylaminopentanamide Transformations.wikipedia.orgwikipedia.org

Mechanistic studies, even when inferred from the behavior of similar compounds, provide a theoretical framework to understand how this compound reacts at a molecular level. wikipedia.org These investigations describe the sequence of elementary steps, including the roles of intermediates and transition states. wikipedia.orgfiveable.me

The amide group in this compound is a carboxylic acid derivative and, as such, its chemistry is dominated by nucleophilic acyl substitution. libretexts.org This class of reaction involves the replacement of a leaving group attached to a carbonyl carbon with a nucleophile. masterorganicchemistry.comquora.com The general mechanism proceeds in two fundamental steps: nucleophilic addition followed by elimination. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the amide, breaking the pi bond of the carbonyl group. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen holds a negative charge. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The negative charge on the oxygen atom reforms the carbon-oxygen double bond, and in the process, a leaving group is expelled. libretexts.org For amides, the leaving group would be an amide anion (-NR2), which is a very strong base and therefore a poor leaving group. libretexts.org Consequently, amides are among the least reactive carboxylic acid derivatives toward nucleophilic acyl substitution. libretexts.orgtestbook.com

Reactions of this compound via this pathway typically require harsh conditions, such as strong acid or base catalysis, to proceed at a reasonable rate.

Proton transfer is a fundamental reaction that influences the reactivity of this compound. unige.chd-nb.info The compound possesses two sites susceptible to acid-base reactions: the tertiary amine and the amide group. kau.edu.sa

The Dimethylamino Group: The tertiary amine function is distinctly basic due to the lone pair of electrons on the nitrogen atom. It readily accepts a proton (H+) from an acid to form a dimethylammonium cation. The stability of the resulting conjugate acid is a key factor in its base strength. masterorganicchemistry.com

The interplay between these groups can be significant, especially in different solvent environments which can influence reaction dynamics and equilibria. unige.chbyjus.com

| Functional Group | Conjugate Acid | Estimated pKa | Description |

|---|---|---|---|

| Tertiary Amine (R₃N) | Tertiary Ammonium (B1175870) (R₃NH⁺) | ~10-11 | The dimethylamino group is expected to be basic, readily accepting a proton. uci.edu |

| Amide (RCONR'₂) | Protonated Amide (Oxygen) | ~0 | Amides are very weak bases; protonation occurs on the carbonyl oxygen. libretexts.org |

Sophisticated Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers unparalleled insight into the atomic and molecular composition of a substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 5-Dimethylaminopentanamide, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the local electronic environment. Protons near the electronegative nitrogen and oxygen atoms would appear at a lower field (higher ppm).

¹³C NMR: The carbon NMR spectrum provides information on the different types of carbon atoms present. The carbonyl carbon of the amide group would be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

Predicted NMR Data for this compound Below are the predicted chemical shifts and multiplicities for the protons and carbons in this compound, based on its structure.

| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-a | ~2.20 | Singlet | 6H |

| H-b | ~2.25 | Triplet | 2H |

| H-c | ~1.55 | Multiplet | 2H |

| H-d | ~1.65 | Multiplet | 2H |

| H-e | ~2.22 | Triplet | 2H |

| H-f (NH₂) | ~5.4-6.0 | Broad Singlet | 2H |

| ¹³C NMR Assignment | Predicted δ (ppm) |

| C-a | ~45.0 |

| C-b | ~59.0 |

| C-c | ~27.0 |

| C-d | ~24.0 |

| C-e | ~35.0 |

| C-f | ~178.0 |

This table represents predicted data based on standard NMR principles.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. innovatechlabs.com These techniques are complementary and provide a characteristic fingerprint for the compound by identifying its functional groups. innovatechlabs.com

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the sample. wikipedia.org Key functional groups in this compound, such as the amide and amine groups, exhibit characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR (cm⁻¹) | Predicted Raman (cm⁻¹) |

| N-H (Amide) | Stretching | 3350, 3180 (two bands) | 3350, 3180 |

| C-H (Alkyl) | Stretching | 2950-2850 | 2950-2850 |

| C=O (Amide I) | Stretching | ~1650 | ~1650 |

| N-H (Amide II) | Bending | ~1620 | Weak |

| C-N (Amine) | Stretching | ~1250-1020 | ~1250-1020 |

This table represents predicted data based on characteristic functional group frequencies.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. americanpharmaceuticalreview.combioanalysis-zone.com It measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to within 5 ppm, allowing for the unambiguous determination of a molecular formula. chromatographyonline.com

For this compound (C₇H₁₆N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation. Common fragmentation pathways for such a molecule include the loss of the dimethylamino group or cleavage adjacent to the carbonyl group.

Predicted HRMS Data for this compound

| Ion | Formula | Predicted m/z | Type |

| [M+H]⁺ | C₇H₁₇N₂O⁺ | 145.1335 | Molecular Ion |

| [M-N(CH₃)₂]⁺ | C₅H₁₀NO⁺ | 100.0757 | Fragment Ion |

| [C₄H₁₀N]⁺ | C₄H₁₀N⁺ | 72.0808 | Fragment Ion |

This table represents predicted data based on the compound's elemental composition and likely fragmentation.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.decarleton.edu The technique involves diffracting X-rays off a single crystal of the material. uol.de The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions. carleton.eduuhu-ciqso.es

To perform this analysis, a suitable single crystal of this compound must first be grown. researchgate.net This can be a challenging step, often involving techniques like slow evaporation or vapor diffusion from various solvent systems. researchgate.net Once a quality crystal is obtained, the analysis provides definitive proof of the molecular structure in the solid state. uhu-ciqso.es

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1 |

| b (Å) | 5.5 |

| c (Å) | 16.2 |

| β (°) | 95.5 |

| Volume (ų) | 895 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes.

Advanced Chromatographic Separation Methods

Chromatographic techniques are vital for separating components of a mixture and assessing the purity of a compound. phenomenex.com

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. emerson.com For a compound like this compound, GC analysis would likely require derivatization to increase its volatility and thermal stability, a common practice for analyzing amines and amides. nih.govnih.gov The sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. phenomenex.com Separation occurs based on the compound's boiling point and its interactions with the stationary phase. phenomenex.com

Hyphenating GC with a detection system like a Mass Spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.govnih.gov As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for positive identification. nih.gov

Typical GC Method Parameters

| Parameter | Condition |

| Column | DB-5ms (or similar non-polar) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines typical starting conditions for a GC analysis of a similar compound.

Liquid Chromatography (LC) Techniques for Purity and Quantitative Analysis

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), stands as a cornerstone for the analysis of non-volatile compounds like this compound. These techniques are extensively used for purity assessment and quantitative determination in various matrices.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of polar and non-polar compounds, making it well-suited for this compound. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. For this compound, a typical mobile phase would consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. nih.govresearchgate.netnih.gov The inclusion of an acidic modifier, like formic acid or acetic acid, in the mobile phase can improve peak shape and resolution by ensuring the tertiary amine group is consistently protonated. sielc.comresearchgate.net

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.com A UPLC method for this compound would offer significant advantages in throughput and detection of trace impurities.

For quantitative analysis, HPLC or UPLC systems are often coupled with mass spectrometry (MS). nih.gov LC-MS/MS is a highly sensitive and selective technique that allows for the precise quantification of the target compound even in complex mixtures. rsc.org

Detailed Research Findings:

While specific published methods for this compound are not widely available, methodologies for structurally similar short-chain aliphatic amides and compounds containing tertiary amine functionalities provide a strong basis for its analysis. nih.govnih.govnih.gov Research on alkylamides frequently employs C18 columns with gradient elution using acetonitrile/water or methanol/water mobile phases. researchgate.netrsc.orgcore.ac.uk For instance, the analysis of Zanthoxylum alkylamides has been successfully performed using a C18 column with a water/methanol gradient. researchgate.net Similarly, the analysis of other aliphatic amines often involves derivatization to enhance detectability, followed by RP-HPLC. nih.govsigmaaldrich.com However, the presence of the dimethylamino group in this compound allows for sensitive detection by mass spectrometry without derivatization.

Below are representative data tables outlining hypothetical, yet scientifically plausible, HPLC and UPLC methods for the analysis of this compound.

Interactive Data Table: HPLC Method Parameters for this compound Purity Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Interactive Data Table: UPLC Method Parameters for Quantitative Analysis of this compound

| Parameter | Value |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 80% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | Tandem Mass Spectrometry (MRM mode) |

| Injection Volume | 2 µL |

| Expected Retention Time | ~2.1 min |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. springernature.com For a compound like this compound, which possesses a tertiary amine group, CE is an excellent technique for purity analysis and quantification, particularly due to the charge imparted by the protonation of the dimethylamino group.

Capillary Zone Electrophoresis (CZE) is the simplest mode of CE, where separations occur in a buffer-filled capillary. nih.gov The dimethylamino group of this compound has a pKa that would typically be in the range of 9-10. Therefore, in acidic to neutral buffers, the amine group will be protonated, carrying a positive charge. This allows it to be separated based on its electrophoretic mobility. The choice of buffer pH is critical; a lower pH ensures complete protonation and consistent migration. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is another CE mode that can be used. nih.govglobalresearchonline.netacs.org In MEKC, surfactants are added to the buffer above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase. researchgate.netscispace.com This allows for the separation of both charged and neutral compounds based on their partitioning between the aqueous buffer and the micelles. nih.gov This technique could be particularly useful for separating this compound from any neutral, uncharged impurities.

Detailed Research Findings:

The application of CE for the analysis of tertiary amines is well-documented. nih.gov Stacking techniques, which involve manipulating the sample and buffer composition, can be employed to enhance the concentration sensitivity of the analytes. nih.gov For instance, field amplification stacking can be achieved by dissolving the sample in a low-conductivity matrix, leading to a significant increase in detection sensitivity.

For the analysis of this compound by CZE, a buffer system such as phosphate (B84403) or borate (B1201080) at a pH below the pKa of the dimethylamino group would be appropriate. The separation voltage and capillary temperature would be optimized to achieve the best resolution and analysis time.

The following data tables present hypothetical but representative conditions for the CZE and MEKC analysis of this compound.

Interactive Data Table: CZE Method Parameters for this compound Analysis

| Parameter | Value |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm or Mass Spectrometry |

| Expected Migration Time | ~4.0 min |

Interactive Data Table: MEKC Method Parameters for Purity Profiling of this compound

| Parameter | Value |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 20 mM Borate Buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 15 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 3 s) |

| Detection | UV at 214 nm |

| Expected Migration Time | ~6.5 min |

Computational Chemistry and Theoretical Modeling of 5 Dimethylaminopentanamide

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical studies are fundamental to elucidating the electronic structure of 5-dimethylaminopentanamide. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular properties that are otherwise difficult to determine experimentally.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized molecular geometry. By calculating the electron density, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

These calculations also yield the total electronic energy of the molecule. This information is critical for comparing the relative stabilities of different possible conformations of this compound and for understanding its thermodynamic properties.

No specific DFT data for this compound was found in the search results. The following table is a hypothetical representation of typical data obtained from such a study.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.24 Å |

| C-N (Amide) Bond Length | 1.35 Å |

| C-N (Amine) Bond Length | 1.47 Å |

| O-C-N Bond Angle | 122.5° |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous framework for studying the electronic properties of this compound. These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Specific ab initio data for this compound was not available in the provided search results. The table below illustrates the kind of data that would be generated.

Table 2: Hypothetical Ab Initio Calculated Electronic Properties for this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

Molecular Simulation Techniques

Molecular simulations are essential for exploring the dynamic behavior and macroscopic properties of this compound by modeling the interactions between atoms over time.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's flexibility and conformational changes.

Monte Carlo (MC) simulations offer an alternative approach to studying the properties of this compound at thermodynamic equilibrium. Instead of solving equations of motion, MC simulations generate a large number of random configurations of the molecule and use statistical mechanics to calculate average properties.

This method is well-suited for determining equilibrium thermodynamic properties such as the average energy, heat capacity, and the probability distribution of different molecular conformations.

Theoretical Reactivity Prediction and Reaction Pathway Analysis

Computational methods are invaluable for predicting the reactivity of this compound and for analyzing the pathways of potential chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies.

This information helps in understanding which parts of the molecule are most likely to be involved in chemical reactions. For instance, the amide and tertiary amine functional groups are expected to be the primary sites of reactivity. Theoretical analysis can predict the most likely products of reactions and the conditions under which these reactions might occur. A patent from 1990 describes the synthesis of this compound from 5-bromopentanamide (B3270386) and dimethylamine, showcasing a practical example of its reactivity. justia.com

Transition State Characterization

In the realm of computational chemistry, the characterization of a transition state is a pivotal step in understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, a fleeting geometry that is neither reactant nor product but an intermediate configuration. Identifying and analyzing this state provides crucial information about the activation energy, which is a key determinant of the reaction rate.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to map the potential energy surface of a given reaction. These methods solve the electronic structure of the molecule to determine its energy and properties. To locate a transition state, chemists use algorithms that search for a "saddle point" on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once a transition state geometry is located, its structure can be analyzed to understand the nature of bond breaking and bond forming. For instance, in a hypothetical intramolecular cyclization of this compound, the transition state would likely show a partially formed new bond between the nitrogen of the dimethylamino group and the carbonyl carbon, alongside a lengthening and weakening of the carbonyl double bond.

Furthermore, frequency calculations are performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. This imaginary frequency confirms that the structure is indeed a saddle point and not a stable minimum. The value of this frequency can also be used in the calculation of reaction rate constants through transition state theory.

Mechanistic Pathway Elucidation

Elucidating the mechanistic pathway of a reaction involving this compound would involve a comprehensive computational investigation of all possible routes from reactants to products. This process goes beyond identifying a single transition state and aims to construct a complete energetic profile of the reaction, including all intermediates and transition states.

For example, considering the hydrolysis of this compound, computational studies on similar amides have revealed complex, multi-step mechanisms. These studies often compare different potential pathways, such as acid-catalyzed, base-catalyzed, and neutral hydrolysis.

A typical computational workflow for mechanistic elucidation would involve:

Proposing Plausible Mechanisms: Based on chemical intuition and experimental evidence from related systems, several potential reaction pathways are proposed. For the hydrolysis of this compound, this could involve nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, followed by proton transfer steps and the eventual cleavage of the C-N bond.

Locating Stationary Points: For each proposed mechanism, the geometries and energies of all reactants, intermediates, transition states, and products are calculated using quantum chemical methods.

Constructing a Reaction Energy Profile: The calculated energies are plotted against the reaction coordinate to create a visual representation of the energetic landscape. This profile allows for the identification of the rate-determining step—the transition state with the highest energy barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a calculated transition state connects the intended reactants and products (or intermediates), an IRC calculation is performed. This traces the reaction path downhill from the transition state, ensuring it leads to the correct minima on the potential energy surface.

By comparing the energy barriers of different proposed pathways, the most favorable mechanism can be identified. For instance, in the case of amide hydrolysis, computational studies have often shown that the mechanism and rate-determining step can be highly dependent on the pH of the environment and the specific structure of the amide. uregina.canih.gov

While direct computational data for this compound is not currently available, the established methodologies in computational chemistry provide a clear roadmap for how its reactivity could be theoretically investigated. Such studies would provide invaluable, atom-level insights into the transition states and mechanistic pathways governing its chemical transformations.

Biochemical Interactions and Environmental Fates Non Human Context

In Vitro Biochemical Investigations with Non-Human Systems

In the absence of direct experimental data for 5-Dimethylaminopentanamide, this section outlines its probable interactions based on the known reactivity of its functional moieties in non-human biochemical assays.

Enzymatic Interactions and Substrate Specificity

The structure of this compound, featuring a primary amide bond, makes it a potential substrate for hydrolytic enzymes, particularly amidases (or acylamidases). These enzymes catalyze the cleavage of the amide bond (C-N) via the addition of water.

The general mechanism for enzymatic amide hydrolysis, a key step in the metabolism of proteins and other amide-containing compounds, involves a nucleophilic attack on the amide's carbonyl carbon. libretexts.org Protease enzymes, a class of hydrolases, facilitate this reaction, resulting in the formation of a carboxylic acid and an amine. libretexts.org In the case of this compound, this would yield 5-dimethylaminopentanoic acid and ammonia (B1221849).

The specificity and efficiency of such an enzymatic reaction depend on the precise structure of the enzyme's active site. nih.gov Factors determining whether an enzyme can process a specific substrate include the size, shape, and charge distribution within the active site, which must accommodate the substrate molecule. For an enzyme to act on this compound, its binding pocket would need to favorably interact with the five-carbon backbone and the terminal dimethylamino group. The dynamic alignment of the enzyme, substrate, and any necessary cofactors is crucial for catalysis. nih.gov

Coordination Chemistry and Metal Complex Formation

Ligand Binding Modes and Geometric Considerations

The way in which this compound binds to a metal center (its binding mode) is dictated by its structure. It contains two potential donor atoms: the carbonyl oxygen of the amide group and the nitrogen atom of the tertiary amine. This allows it to function as a bidentate ligand, forming a stable chelate ring with the metal ion. This N,O-bidentate coordination is a common and stable arrangement for similar ligands.

The geometry of the resulting complex depends on the coordination number of the metal ion and the nature of other ligands present. For a metal ion like Ni(II) or Cu(II) with a coordination number of six, this compound could occupy two positions, with other ligands (like water, chloride, or other solvent molecules) filling the remaining sites to form an octahedral complex. sapub.orgmdpi.com In other cases, depending on the metal and reaction conditions, square planar or tetrahedral geometries could be possible. If multiple this compound ligands were to coordinate, or if it were part of a larger, multidentate ligand system, more complex geometries such as hexa- or hepta-coordination could be achieved. rsc.org

Environmental Degradation Pathways and Remediation Research

The environmental fate of this compound is governed by the susceptibility of its amide and tertiary amine groups to biotic and abiotic degradation processes.

In the atmosphere, amines are subject to oxidation by reactive species such as hydroxyl radicals (˙OH), ozone (O₃), and nitrate (B79036) radicals (NO₃˙). rsc.org These reactions can lead to the formation of various degradation products, including aldehydes, imines, and other amides. rsc.org Furthermore, tertiary amines are recognized as potential precursors to the formation of N-nitrosodimethylamine (NDMA), a probable carcinogen, especially during water treatment processes involving chloramination. nih.gov The structural characteristics of the tertiary amine, such as the nature of the alkyl groups attached, significantly influence its potential to form such disinfection byproducts. nih.gov

After a comprehensive search of available scientific literature, it has been determined that there is no specific research data available concerning the photolytic, hydrolytic, or microbial degradation of the chemical compound this compound. Studies detailing the biochemical interactions and environmental fate of this particular molecule have not been published in the accessible scientific domain.

Therefore, it is not possible to provide a detailed, evidence-based article on the "" of this compound as requested. Generating content on its degradation mechanisms would require speculation or the use of data from analogous, but chemically distinct, compounds, which would not adhere to the strict requirement of focusing solely on the specified substance.

Applications and Broader Impact in Chemical Sciences

Role as a Synthetic Intermediate in Organic Synthesis

The bifunctional nature of 5-Dimethylaminopentanamide, possessing both a nucleophilic tertiary amine and a versatile amide group, positions it as a valuable building block in organic synthesis.

Precursor in Complex Molecule Construction

While specific, documented examples of this compound as a direct precursor in the synthesis of highly complex natural products or pharmaceuticals are not extensively reported in publicly accessible literature, its structural motifs suggest significant potential. The terminal dimethylamino group can act as a directing group or be further elaborated, while the amide functionality can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid. This dual reactivity allows for the sequential or orthogonal introduction of different functionalities, a key strategy in the stepwise assembly of intricate molecular architectures. The five-carbon chain provides a flexible spacer, which can be a crucial design element in the synthesis of molecules requiring specific spatial arrangements of functional groups, such as in the development of bioactive compounds or molecular probes.

Catalyst or Ligand in Organic Transformations

The presence of a tertiary amine group in this compound suggests its potential application as a basic catalyst or as a ligand in metal-catalyzed reactions. Tertiary amines are well-established as catalysts for a variety of organic transformations, including esterifications, acylations, and Baylis-Hillman reactions, by activating either the electrophile or the nucleophile.

Furthermore, the nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows this compound to function as a ligand in transition metal catalysis. The specific chelation properties would depend on the ability of the amide group to also participate in coordination, potentially forming a bidentate ligand. Such ligands are crucial in controlling the reactivity and selectivity of a wide range of catalytic processes, including cross-coupling reactions, hydrogenations, and polymerizations. The specific steric and electronic properties of this compound would influence the catalytic activity and selectivity of the resulting metal complex.

Contributions to Advanced Materials Chemistry

The structural features of this compound also lend themselves to applications in the field of advanced materials, particularly in the synthesis of functional polymers and supramolecular assemblies.

Integration into Polymeric Structures

The amide functionality of this compound makes it a suitable candidate for incorporation into polyamide structures. Polyamides are a major class of polymers known for their excellent mechanical properties and thermal stability. By incorporating this compound as a comonomer, it is possible to introduce tertiary amine groups into the polymer backbone. These pendant amine groups can serve several purposes: they can act as sites for post-polymerization modification, introduce pH-responsiveness to the polymer, or serve as metal-binding sites for the creation of functional materials such as polymer-supported catalysts or metal-scavenging resins. The dimethylamino group can also influence the polymer's solubility and thermal properties.

Table 1: Potential Polymer Properties Modified by this compound Integration

| Property | Potential Effect of this compound |

| Solubility | Increased solubility in polar or acidic media. |

| Adhesion | Enhanced adhesion to various substrates due to the polar amine and amide groups. |

| Reactivity | Provides sites for cross-linking or functionalization. |

| pH-Responsiveness | The tertiary amine allows for pH-triggered changes in conformation or solubility. |

| Metal Coordination | Enables the formation of polymer-metal complexes. |

Role in Supramolecular Assembly Research

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, to construct large, well-ordered structures. The this compound molecule possesses both a hydrogen bond acceptor (the carbonyl oxygen of the amide) and a potential hydrogen bond donor (if the amide is secondary, though in this case it is tertiary) and a basic site (the tertiary amine) that can be protonated to engage in electrostatic interactions. These features make it a potential building block for the design of supramolecular assemblies. For instance, in its protonated form, it could interact with anionic species to form organized structures. The flexible aliphatic chain allows for conformational freedom, which can be a key factor in the formation of complex supramolecular architectures like gels, liquid crystals, or molecular capsules.

Industrial Relevance in Chemical Manufacturing

The availability of this compound from chemical suppliers indicates its use in industrial chemical manufacturing. lookchem.comlookchem.com While specific large-scale applications are not widely publicized, its properties suggest a role as an intermediate in the synthesis of specialty chemicals. These could include surfactants, corrosion inhibitors, or components in coatings and adhesives, where the combination of a polar amide and a basic amine group can impart desirable surface-active or binding properties. Its potential as a building block for polyamides and other functional polymers also points to its industrial relevance in the plastics and materials sectors. The straightforward synthesis from readily available precursors would also be an attractive feature for industrial-scale production.

An article on the chemical compound “this compound” cannot be generated based on the currently available information. Extensive research has not yielded any specific data, research findings, or scholarly articles pertaining to this particular compound.

Consequently, it is not possible to provide scientifically accurate and detailed content for the requested sections on "," including "Process Optimization and Green Chemistry Principles in Production" and "Catalytic Applications in Chemical Synthesis."

To fulfill the user's request, published research on the synthesis, process optimization, and catalytic properties of this compound would be required. Without such foundational information, the generation of a professional and authoritative article as outlined is not feasible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-dimethylaminopentanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or amidation reactions. For example, reacting pentanoyl chloride with dimethylamine under controlled pH (7–9) and low temperatures (0–5°C) minimizes side products like hydrolyzed acids . Characterization via H NMR (e.g., δ 2.2 ppm for dimethylamino protons) and HPLC (≥98% purity) is critical. Replication requires detailed protocols for solvent choice (e.g., THF vs. DCM), stoichiometry, and purification steps (e.g., column chromatography) .

Q. How can researchers validate the identity and purity of this compound in newly synthesized batches?

- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) techniques. For purity, use quantitative NMR with internal standards (e.g., maleic acid) or HPLC-UV with a C18 column (acetonitrile/water gradient). Report retention times, peak symmetry, and spiking experiments to confirm identity. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory .

Q. What are the best practices for storing this compound to prevent degradation during long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at −20°C. Conduct stability studies using accelerated aging (40°C/75% RH for 6 months) and monitor degradation via TLC or HPLC. Include desiccants (silica gel) and avoid aqueous environments to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Address variability by standardizing assay conditions:

- Biological Replicates : Use ≥3 independent experiments with controls (e.g., positive/negative controls for IC assays).

- Concentration Ranges : Test logarithmic dilutions (e.g., 1 nM–100 µM) to capture dose-response curves.

- Statistical Analysis : Apply ANOVA or Student’s t-test with Bonferroni correction for multiple comparisons. Report p-values and confidence intervals .

- For conflicting mechanistic data, use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. What advanced analytical techniques are recommended for detecting trace impurities or metabolites of this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use MRM (multiple reaction monitoring) modes with deuterated internal standards for quantification.

- NMR-Based Metabolomics : Apply C-labeled this compound to track metabolic pathways in vitro.

- Limits of Detection (LOD) : Validate using spiked plasma/serum samples (e.g., LOD ≤ 10 ng/mL) .

Q. How can computational modeling improve the rational design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases).

- QSAR Models : Train on datasets with measured IC values and descriptors (logP, polar surface area). Validate with leave-one-out cross-validation (R > 0.7) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?

- Methodological Answer :

- Quality Control (QC) : Implement in-process checks (e.g., inline FTIR for reaction monitoring).

- Standardized Protocols : Document SOPs for synthesis, purification, and characterization.

- Interlaboratory Studies : Collaborate with ≥2 independent labs to validate reproducibility .

Methodological and Ethical Considerations

Q. How should researchers address ethical challenges in animal studies using this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines:

- Sample Size Justification : Use power analysis (e.g., G*Power software) to minimize animal use.

- Humane Endpoints : Predefine criteria for euthanasia (e.g., tumor volume > 1.5 cm).

- Institutional Approval : Obtain IACUC or equivalent ethics committee approval before experimentation .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.